4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino group, a ribofuranosyl moiety, and a carbonitrile group. The presence of benzoyl protecting groups on the ribofuranosyl moiety adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the ribofuranosyl moiety, which is then benzoylated to protect the hydroxyl groups. The pyrrolo[2,3-d]pyrimidine core is synthesized separately, often through a series of cyclization reactions involving appropriate precursors. The final step involves coupling the benzoylated ribofuranosyl moiety with the pyrrolo[2,3-d]pyrimidine core under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The benzoyl protecting groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can yield primary amines .
Scientific Research Applications
4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to nucleic acids and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-O,3-O,5-O-tribenzoyl-beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
- 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-beta-D-Ribofuranose
- 5-Nitro-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2(1H)-pyridinone
Uniqueness
What sets 4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C33H25N5O7 |
---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H25N5O7/c34-16-23-17-38(29-25(23)28(35)36-19-37-29)30-27(45-33(41)22-14-8-3-9-15-22)26(44-32(40)21-12-6-2-7-13-21)24(43-30)18-42-31(39)20-10-4-1-5-11-20/h1-15,17,19,24,26-27,30H,18H2,(H2,35,36,37)/t24-,26-,27-,30-/m1/s1 |
InChI Key |
GYWXCGCYUKCQOA-BQOYKFDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)C#N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)C#N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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